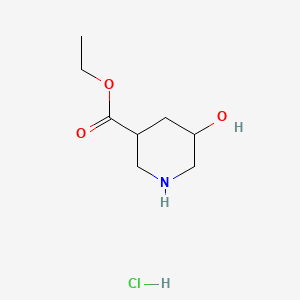

Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-hydroxypiperidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3.ClH/c1-2-12-8(11)6-3-7(10)5-9-4-6;/h6-7,9-10H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCVQOMMLLFCEEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(CNC1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60693851 | |

| Record name | Ethyl 5-hydroxypiperidine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207194-49-7 | |

| Record name | Ethyl 5-hydroxypiperidine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride

CAS Number: 1207194-49-7

Authored by: Gemini AI

Abstract

This technical whitepaper provides a comprehensive overview of Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride (CAS No. 1207194-49-7), a heterocyclic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development. Due to the limited availability of public domain data for this specific compound, this guide also explores synthetic strategies and potential applications based on analogous structures and the broader class of substituted piperidines. This document summarizes key chemical and physical properties, outlines plausible synthetic routes with detailed experimental protocols for related compounds, and discusses the potential utility of this molecule in the design of novel therapeutics.

Introduction

The piperidine scaffold is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals.[] Its prevalence in drug design stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and bioavailability, and to serve as a versatile framework for the spatial presentation of pharmacophoric elements. Substituted piperidines, such as this compound, are valuable building blocks in the synthesis of complex molecular architectures for targeted therapeutic intervention.

This guide focuses on the hydrochloride salt of the ethyl ester of 5-hydroxypiperidine-3-carboxylic acid. While specific experimental data for this compound is scarce in peer-reviewed literature, its constituent functional groups—a secondary amine, a hydroxyl group, and an ethyl ester—suggest its potential as a key intermediate in multi-step synthetic pathways.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 1207194-49-7 | [2][3] |

| Molecular Formula | C₈H₁₆ClNO₃ | [3] |

| Molecular Weight | 209.67 g/mol | [3] |

| Canonical SMILES | CCOC(=O)C1CC(CNCC1)O.Cl | (Inferred) |

| InChI Key | UCVQOMMLLFCEEH-UHFFFAOYSA-N | [3] |

| Appearance | Liquid | [3] |

| Purity | >95% (as specified by some suppliers) | [3] |

Synthesis and Experimental Protocols

A definitive, published synthetic protocol for this compound (CAS 1207194-49-7) has not been identified in the current body of scientific literature. However, based on established organic chemistry principles and published syntheses of structurally similar compounds, a plausible synthetic pathway can be proposed.

A common strategy for the synthesis of substituted piperidines involves the reduction of a corresponding pyridine precursor. For the target molecule, a likely starting material would be an ethyl nicotinate derivative.

Proposed Synthetic Pathway

A logical synthetic route could involve the following key steps:

-

Preparation of a Substituted Pyridine: Starting with a commercially available pyridine derivative, such as ethyl 5-hydroxynicotinate.

-

Catalytic Hydrogenation: Reduction of the pyridine ring to a piperidine ring.

-

Salt Formation: Treatment of the resulting piperidine with hydrochloric acid to yield the hydrochloride salt.

Caption: Proposed synthesis of this compound.

Experimental Protocol for a Related Isomer: Synthesis of Ethyl 5-hydroxypiperidine-2-carboxylate

While a specific protocol for the 3-carboxylate isomer is unavailable, a published method for the synthesis of the 2-carboxylate isomer provides a valuable reference. This procedure, used in the synthesis of the β-lactamase inhibitor Avibactam, demonstrates the key catalytic hydrogenation step.[4]

Materials:

-

Ethyl-5-hydroxypicolinate (1 equivalent)

-

10% Rhodium on Carbon (Rh/C)

-

Ethanol (as solvent)

-

Hydrogen gas

Procedure:

-

A mixture of ethyl-5-hydroxypicolinate and ethanol is charged into a suitable reaction vessel.

-

10% Rh/C catalyst is added to the mixture.

-

The vessel is purged with hydrogen gas and the reaction mixture is stirred under a hydrogen atmosphere (e.g., 200 psi) at room temperature.

-

The reaction is monitored for completion (e.g., by TLC analysis), which may take approximately 12 hours.

-

Upon completion, the reaction mixture is filtered to remove the catalyst.

-

The solvent is removed under reduced pressure to yield the crude ethyl 5-hydroxypiperidine-2-carboxylate.

This product can then be purified by standard methods such as column chromatography or recrystallization. The hydrochloride salt can be formed by dissolving the free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and adding a solution of hydrochloric acid.

Potential Applications in Drug Discovery and Development

The structural features of this compound make it an attractive building block for the synthesis of more complex molecules with potential therapeutic applications.

-

Scaffold for Library Synthesis: The three functional groups (amine, hydroxyl, and ester) provide orthogonal handles for chemical modification, allowing for the creation of a diverse library of compounds for high-throughput screening.

-

Neurological Disorders: The piperidine nucleus is a common feature in many centrally active agents.[5] Derivatives of this compound could be explored for their potential as modulators of various CNS targets.

-

Infectious Diseases: The piperidine scaffold is also present in a number of antibacterial and antiviral agents. For example, the related compound, (2S,5S)-ethyl 5-hydroxypiperidine-2-carboxylate, is a key intermediate in the synthesis of Avibactam, a β-lactamase inhibitor.[6]

Caption: Potential therapeutic areas for derivatives of the core scaffold.

Spectroscopic and Analytical Data

As of the date of this publication, detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not available in the public domain. Researchers are advised to perform their own analytical characterization upon synthesis or acquisition of this compound.

Conclusion

This compound is a chemical entity with significant potential as a building block in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited, this guide has provided a summary of its known properties and a plausible synthetic strategy based on established chemical transformations of related molecules. The versatile piperidine scaffold, functionalized with hydroxyl and ethyl carboxylate groups, presents numerous opportunities for the development of novel therapeutic agents across a range of disease areas. Further research into the synthesis and characterization of this compound is warranted to fully explore its utility in the advancement of pharmaceutical sciences.

References

- 2. | CAS: | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. ETHYL 5-HYDROXYPIPERIDINE-3-CARBOXYLATE HCL | CymitQuimica [cymitquimica.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. nbinno.com [nbinno.com]

- 6. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide: Molecular Weight of Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed breakdown of the molecular weight of Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride, a compound of interest in pharmaceutical research and development.

Chemical Identity and Molecular Formula

This compound is the hydrochloride salt of Ethyl 5-hydroxypiperidine-3-carboxylate. The presence of the hydrochloride moiety is crucial for its chemical properties and molecular weight.

The molecular formula for this compound is C₈H₁₆ClNO₃ .[1] This formula indicates that each molecule is composed of:

-

8 Carbon (C) atoms

-

16 Hydrogen (H) atoms

-

1 Chlorine (Cl) atom

-

1 Nitrogen (N) atom

-

3 Oxygen (O) atoms

Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is detailed below, using the standard atomic weights of the elements.

Data Presentation: Atomic and Molecular Weights

| Element | Symbol | No. of Atoms | Standard Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |

| Carbon | C | 8 | 12.011 | 96.088 |

| Hydrogen | H | 16 | 1.008 | 16.128 |

| Chlorine | Cl | 1 | 35.45 | 35.45 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Oxygen | O | 3 | 15.999 | 47.997 |

| Total | 209.67 |

The calculated molecular weight of this compound is 209.67 g/mol .[1]

Experimental Protocols and Signaling Pathways

The determination of a compound's molecular weight is a fundamental calculation based on its chemical formula and the standard atomic weights of its elements. As such, this is a theoretical value.

-

Experimental Protocols: While techniques like mass spectrometry can be used to experimentally confirm the molecular weight, this guide focuses on the calculated value. Therefore, detailed experimental protocols for techniques such as chemical synthesis or biological assays are not applicable to the scope of this document, which is centered on the core physical property of molecular weight.

-

Signaling Pathways: this compound may be investigated for its effects on various biological signaling pathways in the context of drug discovery. However, the compound's molecular weight is a static physical property and is not itself a signaling pathway. Therefore, a diagram of a signaling pathway is not relevant to this technical guide.

Logical Relationship Diagram

The calculation of the molecular weight follows a straightforward logical process. This process is not a complex workflow or pathway that necessitates a visual diagram. The tabular format above provides the clearest and most direct representation of the data and calculation. Therefore, a Graphviz diagram is not provided as it would not enhance the clarity of the information presented.

References

An In-depth Technical Guide to Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride is a heterocyclic organic compound belonging to the piperidine class. Piperidines are significant structural motifs found in a wide array of natural products and synthetic pharmaceuticals, valued for their versatile biological activities. This technical guide provides a comprehensive overview of the chemical structure, and known properties of this compound (CAS No. 1207194-49-7). Due to the limited availability of public data, this document also highlights areas where further research and characterization are needed. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development who are considering the use of this compound as a chemical intermediate or building block in their synthetic workflows.

Chemical Identity and Structure

This compound is the hydrochloride salt of the ethyl ester of 5-hydroxypiperidine-3-carboxylic acid. The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is substituted at the 3-position with an ethoxycarbonyl group and at the 5-position with a hydroxyl group. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media.

Chemical Structure:

Caption: 2D Structure of this compound.

Stereochemistry

The presence of two chiral centers at positions 3 and 5 of the piperidine ring implies the potential for four stereoisomers. The commercially available product is typically a mixture of these stereoisomers. The InChIKey UCVQOMMLLFCEEH-UHFFFAOYSA-N does not specify stereochemistry, indicating a racemic mixture.

Physicochemical Properties

Quantitative physicochemical data for this compound is not extensively reported in publicly available literature. The information available from commercial suppliers is summarized below.

| Property | Value | Source |

| CAS Number | 1207194-49-7 | [CymitQuimica] |

| Molecular Formula | C₈H₁₆ClNO₃ | [CymitQuimica] |

| Molecular Weight | 209.67 g/mol | [CymitQuimica] |

| Appearance | Liquid | [CymitQuimica] |

| Purity | >95% | [CymitQuimica] |

| InChIKey | UCVQOMMLLFCEEH-UHFFFAOYSA-N | [CymitQuimica] |

Note: Data such as melting point, boiling point, and solubility are not currently available in the public domain and would require experimental determination.

Synthesis and Characterization

Synthesis

Detailed, peer-reviewed experimental protocols for the synthesis of this compound are not readily found in the scientific literature. It is presumed to be synthesized as a chemical intermediate for further elaboration in drug discovery programs. The synthesis would likely involve the formation of the substituted piperidine ring followed by esterification and salt formation.

A potential, though unverified, synthetic workflow could be conceptualized as follows:

Caption: A generalized, conceptual workflow for the synthesis of the target compound.

Spectroscopic Characterization

Comprehensive spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in public databases. Such data would be essential for the unambiguous structural confirmation and purity assessment of the compound. Researchers synthesizing or using this compound would need to perform these analyses.

Biological Activity and Applications

There is no specific information in the public domain regarding the biological activity of this compound itself. Its primary utility is likely as a building block in the synthesis of more complex, biologically active molecules. The piperidine scaffold is a well-established pharmacophore, and derivatives of this compound could potentially be investigated for a variety of therapeutic targets.

Due to the lack of information on its biological activity, no signaling pathway diagrams can be provided at this time.

Experimental Protocols

Detailed experimental protocols involving this compound are not documented in publicly accessible scientific literature. Researchers planning to use this compound would need to develop their own protocols for its handling, reaction, and purification based on its chemical structure and the limited available data.

Conclusion

This compound is a commercially available chemical intermediate with potential applications in pharmaceutical and medicinal chemistry. This guide has summarized the currently available information regarding its chemical identity and basic properties. However, a significant gap exists in the public knowledge base concerning its detailed physicochemical properties, a validated synthetic protocol, comprehensive spectroscopic characterization, and any inherent biological activity. This lack of data underscores the need for further research and publication to fully enable its potential for the scientific community. It is recommended that any user of this compound perform a thorough in-house characterization to confirm its structure and purity before use in synthetic applications.

An In-Depth Technical Guide to Ethyl 5-hydroxypiperidine-3-carboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride is a pivotal intermediate in contemporary pharmaceutical synthesis, most notably in the production of the β-lactamase inhibitor Avibactam. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and characterization data. The information presented is intended to support researchers and drug development professionals in the effective utilization of this compound.

Chemical Properties

This compound, identified by the CAS number 1207194-49-7, is a secondary amine and an ester derivative of piperidine. Its hydrochloride salt form enhances its stability and solubility in aqueous media, rendering it suitable for various synthetic applications.

Quantitative Data Summary

A structured summary of the key quantitative data for this compound is presented in Table 1. This information is crucial for reaction planning, purification, and storage.

| Property | Value | Source |

| CAS Number | 1207194-49-7 | [1] |

| Molecular Formula | C₈H₁₆ClNO₃ | [1] |

| Molecular Weight | 209.67 g/mol | [1] |

| Physical Form | Liquid | [1] |

| Purity | >95% | [1] |

| Storage Temperature | 2-8 °C | [2] |

Table 1: Core Chemical Properties

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that is integral to the manufacturing of Avibactam. While specific, detailed, and publicly available protocols for the direct synthesis of the hydrochloride salt of the 3-carboxylate isomer are limited, a general synthetic pathway can be inferred from the synthesis of related piperidine derivatives. A representative synthetic approach is outlined below, based on analogous reactions reported in the literature for similar structures.

Logical Synthesis Workflow

The synthesis of this compound logically proceeds through the reduction of a pyridine precursor, followed by esterification and subsequent formation of the hydrochloride salt. This workflow is designed to achieve high purity and yield.

Caption: Logical workflow for the synthesis of this compound.

General Experimental Protocol (Illustrative)

This protocol is an illustrative example based on the synthesis of similar piperidine derivatives. Researchers should optimize conditions based on their specific laboratory setup and available reagents.

Step 1: Reduction of Ethyl 5-hydroxynicotinate

-

To a solution of ethyl 5-hydroxynicotinate in a suitable solvent (e.g., ethanol or methanol), add a hydrogenation catalyst (e.g., rhodium on carbon, Rh/C).

-

Pressurize the reaction vessel with hydrogen gas to a specified pressure.

-

Stir the reaction mixture at room temperature for a designated period until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Upon completion, carefully filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude ethyl 5-hydroxypiperidine-3-carboxylate as the free base.

Step 2: Formation of the Hydrochloride Salt

-

Dissolve the crude free base in a suitable anhydrous organic solvent (e.g., diethyl ether or ethyl acetate).

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrogen chloride in the same or a compatible solvent (e.g., HCl in diethyl ether) dropwise with stirring.

-

Continue stirring for a period to allow for complete precipitation of the hydrochloride salt.

-

Collect the solid product by filtration, wash with a cold, anhydrous solvent, and dry under vacuum to yield this compound.

Spectroscopic and Analytical Data

Detailed spectroscopic data is essential for the unambiguous identification and quality control of this compound. While publicly available spectra for this specific compound are scarce, the expected spectral characteristics can be predicted based on its structure.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), as well as complex multiplets for the protons on the piperidine ring. The presence of the hydroxyl and amine protons would also be evident, though their chemical shifts may be broad and concentration-dependent.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the carbons of the piperidine ring.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group, the N-H stretch of the secondary amine hydrochloride, the C=O stretch of the ester, and C-O and C-N stretching vibrations.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the free base, and fragmentation patterns characteristic of the piperidine ring and the ethyl carboxylate group.

Role in Signaling Pathways and Drug Development

As a key intermediate in the synthesis of Avibactam, this compound does not itself have a direct role in signaling pathways. Its significance lies in its structural contribution to the final active pharmaceutical ingredient. Avibactam is a non-β-lactam β-lactamase inhibitor that covalently acylates and inactivates a wide range of bacterial β-lactamase enzymes, thereby restoring the efficacy of co-administered β-lactam antibiotics.

The logical relationship of this intermediate to the final drug product is illustrated in the following diagram:

Caption: Role of the intermediate in the drug development pathway of Avibactam.

Safety and Handling

Based on safety data for structurally related compounds, this compound should be handled with care in a well-ventilated area, preferably in a chemical fume hood.[2] It is advised to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2] The compound may cause skin and eye irritation.[3] It should be stored in a tightly sealed container in a cool, dry place.[2]

Conclusion

This compound is a fundamentally important building block in modern medicinal chemistry. A thorough understanding of its chemical properties, synthesis, and handling is essential for its effective application in research and development. This guide provides a foundational resource for scientists and professionals working with this key pharmaceutical intermediate. Further in-house analytical work is recommended to confirm the identity and purity of the material before use in synthesis.

References

In-Depth Technical Guide: Synthesis of Ethyl 5-Hydroxypiperidine-3-carboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride, a valuable building block in medicinal chemistry and drug development. Due to the limited availability of a direct, published synthesis, this guide outlines a multi-step pathway based on established chemical transformations of analogous structures. The proposed synthesis involves the preparation of a key piperidine intermediate followed by functional group manipulation and final salt formation.

I. Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a three-stage process, as depicted in the workflow diagram below. The initial stage focuses on the construction of the core piperidine ring system. The intermediate stage involves the selective functionalization of the piperidine to introduce the desired hydroxyl group. The final stage is the formation of the target hydrochloride salt.

Caption: Proposed multi-stage synthetic workflow for this compound.

II. Experimental Protocols

Stage 1: Piperidine Ring Synthesis

1.1 Synthesis of Diethyl piperidine-3,5-dicarboxylate

This procedure is adapted from standard methods for the hydrogenation of pyridine rings.

-

Reaction: Catalytic hydrogenation of diethyl pyridine-3,5-dicarboxylate.

-

Reagents and Materials:

-

Diethyl pyridine-3,5-dicarboxylate

-

Ethanol (anhydrous)

-

Rhodium on carbon (Rh/C) or Palladium on carbon (Pd/C) catalyst (5-10 mol%)

-

Hydrogen gas (H₂)

-

High-pressure reactor (e.g., Parr hydrogenator)

-

-

Procedure:

-

In a high-pressure reactor, dissolve diethyl pyridine-3,5-dicarboxylate in anhydrous ethanol.

-

Carefully add the Rh/C or Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Seal the reactor and purge with hydrogen gas several times.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours, or until hydrogen uptake ceases.

-

Monitor the reaction progress by TLC or GC-MS.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to yield crude diethyl piperidine-3,5-dicarboxylate. The product can be purified by vacuum distillation or column chromatography.

-

Stage 2: Selective Functionalization (Proposed Route)

This stage requires careful control to achieve selective modification of one of the two ester groups. An N-protecting group (e.g., Boc or Cbz) is recommended to prevent side reactions.

2.1 N-Protection of Diethyl piperidine-3,5-dicarboxylate

-

Reaction: Protection of the piperidine nitrogen.

-

Reagents and Materials:

-

Diethyl piperidine-3,5-dicarboxylate

-

Di-tert-butyl dicarbonate (Boc₂O) or Benzyl chloroformate (Cbz-Cl)

-

Triethylamine (Et₃N) or Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

-

Procedure (for Boc protection):

-

Dissolve diethyl piperidine-3,5-dicarboxylate in DCM.

-

Add triethylamine to the solution.

-

Slowly add a solution of Boc₂O in DCM at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction by TLC.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-Boc protected diester.

-

2.2 Selective Reduction to the Mono-alcohol

-

Reaction: Selective reduction of one ester group.

-

Reagents and Materials:

-

N-Protected diethyl piperidine-3,5-dicarboxylate

-

Lithium borohydride (LiBH₄) or Sodium borohydride (NaBH₄) with a Lewis acid (e.g., CaCl₂)

-

Tetrahydrofuran (THF) or Ethanol

-

-

Procedure:

-

Dissolve the N-protected diester in THF.

-

Cool the solution to 0 °C.

-

Slowly add a controlled amount (e.g., 1.0-1.2 equivalents) of the reducing agent.

-

Stir the reaction at 0 °C to room temperature and monitor carefully by TLC to maximize the formation of the mono-alcohol.

-

Quench the reaction by the slow addition of water or an acidic solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate.

-

Purify the product by column chromatography to isolate the N-protected 5-(hydroxymethyl)piperidine-3-carboxylic acid ethyl ester.

-

2.3 Oxidation to the Aldehyde

-

Reaction: Oxidation of the primary alcohol to an aldehyde.

-

Reagents and Materials:

-

N-Protected 5-(hydroxymethyl)piperidine-3-carboxylic acid ethyl ester

-

Dess-Martin periodinane (DMP) or Pyridinium chlorochromate (PCC)

-

Dichloromethane (DCM)

-

-

Procedure (using DMP):

-

Dissolve the alcohol in DCM.

-

Add Dess-Martin periodinane in portions at room temperature.

-

Stir for 1-3 hours, monitoring by TLC.

-

Quench the reaction with a saturated solution of sodium thiosulfate.

-

Extract the product with DCM.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry over sodium sulfate, filter, and concentrate to yield the crude aldehyde.

-

2.4 Reduction to the Secondary Alcohol

-

Reaction: Reduction of the aldehyde to the target 5-hydroxy group.

-

Reagents and Materials:

-

N-Protected ethyl 5-formylpiperidine-3-carboxylate

-

Sodium borohydride (NaBH₄)

-

Methanol or Ethanol

-

-

Procedure:

-

Dissolve the crude aldehyde in methanol.

-

Cool the solution to 0 °C.

-

Add sodium borohydride in small portions.

-

Stir for 30-60 minutes at 0 °C.

-

Quench the reaction with water.

-

Extract the product with an organic solvent.

-

Dry the organic layer and concentrate to obtain the N-protected ethyl 5-hydroxypiperidine-3-carboxylate.

-

Stage 3: Deprotection and Salt Formation

3.1 N-Deprotection

-

Reaction: Removal of the N-protecting group.

-

Reagents and Materials:

-

N-Protected ethyl 5-hydroxypiperidine-3-carboxylate

-

Trifluoroacetic acid (TFA) in DCM (for Boc) or H₂/Pd-C (for Cbz)

-

-

Procedure (for Boc deprotection):

-

Dissolve the N-Boc protected compound in DCM.

-

Add an excess of trifluoroacetic acid at 0 °C.

-

Stir at room temperature for 1-2 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Basify the residue with a suitable base (e.g., saturated NaHCO₃ solution) and extract the free amine into an organic solvent.

-

Dry and concentrate the organic layer to obtain ethyl 5-hydroxypiperidine-3-carboxylate.

-

3.2 Hydrochloride Salt Formation

-

Reaction: Formation of the hydrochloride salt.

-

Reagents and Materials:

-

Ethyl 5-hydroxypiperidine-3-carboxylate

-

Hydrochloric acid (e.g., 2M solution in diethyl ether or ethanol)

-

Diethyl ether or Ethyl acetate

-

-

Procedure:

-

Dissolve the free amine in a minimal amount of a suitable solvent like ethyl acetate or diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in ether or ethanol with stirring.

-

A precipitate of the hydrochloride salt should form.

-

Continue stirring for a short period in the cold.

-

Collect the solid by filtration.

-

Wash the solid with cold diethyl ether.

-

Dry the product under vacuum to yield this compound.

-

III. Data Presentation

The following tables summarize the expected inputs and outputs for the key reaction steps. Note that yields are estimates based on analogous reactions and will require experimental optimization.

Table 1: Synthesis of Diethyl piperidine-3,5-dicarboxylate

| Parameter | Value |

| Starting Material | Diethyl pyridine-3,5-dicarboxylate |

| Key Reagents | H₂, Rh/C or Pd/C, Ethanol |

| Reaction Time | 12-24 hours |

| Temperature | 25-50 °C |

| Pressure | 50-100 psi |

| Typical Yield | 80-95% |

| Product Purity | >95% after purification |

Table 2: N-Protection of Diethyl piperidine-3,5-dicarboxylate (Boc)

| Parameter | Value |

| Starting Material | Diethyl piperidine-3,5-dicarboxylate |

| Key Reagents | Boc₂O, Et₃N, DCM |

| Reaction Time | 4-12 hours |

| Temperature | 0 °C to room temperature |

| Typical Yield | >95% |

| Product Purity | >98% after workup |

Table 3: Final Deprotection and Salt Formation

| Parameter | Value |

| Starting Material | N-Protected ethyl 5-hydroxypiperidine-3-carboxylate |

| Key Reagents | TFA/DCM (deprotection), HCl in ether (salt formation) |

| Reaction Time | 1-3 hours |

| Temperature | 0 °C to room temperature |

| Typical Yield | 85-95% over two steps |

| Product Purity | >98% after precipitation and drying |

IV. Logical Relationships and Workflows

The following diagram illustrates the logical progression of the key transformations in the proposed synthesis.

Caption: Logical flow of chemical transformations in the synthesis.

Technical Guide: Spectroscopic Data for Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of predicted spectroscopic data for Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride. Due to the limited availability of published experimental data for this specific salt, the information presented herein is based on the analysis of its free base and structurally related compounds, combined with established principles of spectroscopic interpretation for amine hydrochlorides.

Chemical Structure

Compound Name: this compound Molecular Formula: C₈H₁₆ClNO₃ Molecular Weight: 209.67 g/mol Structure:

O // EtO-C OH | | CH-CH₂-CH | | CH₂--NH₂⁺--Cl⁻ \ / CH₂

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from data for similar piperidine derivatives and general spectroscopic principles.

Predicted ¹H NMR Data

Solvent: D₂O

| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment | Notes |

| ~4.20 | q | 2H | -O-CH₂ -CH₃ | Quartet due to coupling with the methyl protons. |

| ~4.00 | m | 1H | CH -OH | Multiplet, complex splitting due to adjacent protons. Shift is influenced by the hydroxyl group. |

| ~3.50 - 3.20 | m | 2H | Piperidine ring protons adjacent to N (H2, H6) | Downfield shift expected due to the electron-withdrawing effect of the protonated nitrogen. Complex multiplets due to axial and equatorial protons. |

| ~3.00 | m | 1H | CH -COOEt | Multiplet, deshielded by the adjacent ester group. |

| ~2.20 - 1.80 | m | 4H | Piperidine ring protons (H3, H4) | Complex multiplets representing the remaining methylene protons of the piperidine ring. |

| ~1.25 | t | 3H | -O-CH₂-CH₃ | Triplet due to coupling with the methylene protons. |

Predicted ¹³C NMR Data

Solvent: D₂O

| Chemical Shift (ppm) | Assignment | Notes |

| ~175 | C =O | Carbonyl carbon of the ester. |

| ~68 | C H-OH | Carbon bearing the hydroxyl group. |

| ~62 | -O-C H₂-CH₃ | Methylene carbon of the ethyl ester. |

| ~50 | Piperidine C2, C6 | Carbons adjacent to the protonated nitrogen, shifted downfield. |

| ~45 | C H-COOEt | Methine carbon adjacent to the ester. |

| ~30 | Piperidine C4 | Methylene carbon of the piperidine ring. |

| ~14 | -O-CH₂-C H₃ | Methyl carbon of the ethyl ester. |

Predicted Infrared (IR) Spectroscopy Data

| Frequency Range (cm⁻¹) | Functional Group Assignment | Notes |

| 3400 - 3200 (broad) | O-H stretch | Broad peak indicative of hydrogen bonding from the hydroxyl group. |

| 3000 - 2800 (broad) | N-H⁺ stretch | Broad and strong absorption characteristic of a secondary amine salt. This band often shows fine structure and can overlap with C-H stretching vibrations.[1][2][3] |

| 2980 - 2850 | C-H stretch | Aliphatic C-H stretching vibrations from the piperidine ring and ethyl group. |

| ~1735 | C=O stretch (ester) | Strong absorption typical for the carbonyl group of an ester. |

| 1620 - 1560 | N-H⁺ bend | Characteristic bending vibration for a secondary amine salt.[3] |

| ~1200 | C-O stretch (ester) | Stretching vibration of the C-O bond in the ester group. |

| ~1100 | C-O stretch (alcohol) | Stretching vibration of the C-O bond of the secondary alcohol. |

Predicted Mass Spectrometry Data

| m/z Value (Predicted) | Assignment | Notes |

| 174.1130 | [M+H]⁺ (of free base) | The molecular ion of the free base (Ethyl 5-hydroxypiperidine-3-carboxylate, C₈H₁₅NO₃) is expected to be observed. The hydrochloride salt itself will not be detected. |

| 156.0923 | [M+H - H₂O]⁺ | Loss of a water molecule from the molecular ion. |

| 128.0970 | [M+H - C₂H₅OH]⁺ | Loss of ethanol from the molecular ion. |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

A plausible synthetic route involves the reduction of a pyridine precursor followed by esterification and salt formation.

Step 1: Reduction of Ethyl 5-hydroxynicotinate A solution of ethyl 5-hydroxynicotinate in a suitable solvent (e.g., ethanol or acetic acid) is subjected to catalytic hydrogenation. A platinum or rhodium-based catalyst (e.g., PtO₂ or Rh/C) is added, and the mixture is hydrogenated under pressure (e.g., 50-100 psi) at room temperature until the reaction is complete (monitored by TLC or GC-MS). The catalyst is then removed by filtration, and the solvent is evaporated under reduced pressure to yield crude Ethyl 5-hydroxypiperidine-3-carboxylate.

Step 2: Formation of the Hydrochloride Salt The crude free base is dissolved in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate. A solution of hydrochloric acid in the same or a miscible solvent (e.g., 2M HCl in diethyl ether) is added dropwise with stirring until precipitation is complete. The resulting solid is collected by filtration, washed with cold solvent, and dried under vacuum to afford this compound as a solid.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field spectrometer. The sample is dissolved in a suitable deuterated solvent, typically Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD), due to the ionic nature of the hydrochloride salt. Chemical shifts are reported in parts per million (ppm) relative to a standard internal reference.

-

Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample is typically prepared as a KBr (potassium bromide) pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is performed using an Electrospray Ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile with a small amount of formic acid) and introduced into the mass spectrometer. The analysis is typically performed in positive ion mode to observe the protonated molecular ion of the free base.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Synthesis and Characterization Workflow.

References

An In-Depth Technical Guide to the ¹H NMR Spectrum of Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H NMR spectrum of Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride. Due to the limited availability of direct spectral data for this specific compound in publicly accessible databases, this guide presents a predicted spectrum based on the analysis of structurally similar molecules. The information herein is intended to serve as a valuable reference for researchers and scientists engaged in the synthesis, characterization, and quality control of this and related piperidine derivatives.

Chemical Structure and Expected ¹H NMR Spectral Characteristics

This compound possesses a piperidine ring substituted with a hydroxyl group at the 5-position and an ethyl carboxylate group at the 3-position. The presence of the hydrochloride salt will lead to the protonation of the piperidine nitrogen, significantly influencing the chemical shifts of the adjacent protons.

The ¹H NMR spectrum is expected to be complex due to the presence of multiple chiral centers (C3 and C5), which can lead to diastereomers. The chair conformation of the piperidine ring and the relative stereochemistry of the substituents (cis/trans) will further influence the coupling constants and chemical shifts of the ring protons.

Below is a visualization of the chemical structure of this compound.

Caption: Chemical Structure of this compound.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm. The predicted values are based on the analysis of related structures such as ethyl nipecotate and other substituted piperidines. Actual experimental values may vary depending on the solvent, concentration, and instrument used.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| -OCH₂ CH₃ | 4.1 - 4.3 | Quartet (q) | 2H | ~7.1 |

| H5 (CH-OH) | 3.8 - 4.1 | Multiplet (m) | 1H | - |

| H2ax, H6ax | 3.4 - 3.7 | Multiplet (m) | 2H | - |

| H2eq, H6eq | 3.1 - 3.4 | Multiplet (m) | 2H | - |

| H3 | 2.8 - 3.1 | Multiplet (m) | 1H | - |

| H4ax | 2.0 - 2.3 | Multiplet (m) | 1H | - |

| H4eq | 1.8 - 2.0 | Multiplet (m) | 1H | - |

| -OCH₂CH₃ | 1.2 - 1.4 | Triplet (t) | 3H | ~7.1 |

| -OH | Variable | Broad Singlet (br s) | 1H | - |

| -N⁺H₂ - | Variable | Broad Singlet (br s) | 2H | - |

Note: The signals for the hydroxyl (-OH) and the ammonium (-N⁺H₂-) protons are expected to be broad and their chemical shifts can vary significantly depending on the solvent, concentration, and temperature. They may also exchange with deuterium in deuterated solvents, leading to their disappearance from the spectrum.

Experimental Protocol for ¹H NMR Spectroscopy

The following provides a detailed methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Solvent Selection: A suitable deuterated solvent must be chosen. Deuterated methanol (CD₃OD) or deuterated water (D₂O) are recommended due to the hydrochloride salt's polarity. D₂O is often preferred as it will exchange with the labile N-H and O-H protons, simplifying the spectrum.

-

Concentration: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm), but it is not soluble in D₂O. For D₂O, an external standard or a secondary internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) can be used. If using CD₃OD, TMS can be added directly.

2. NMR Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and resolution.

-

Pulse Sequence: A standard one-pulse sequence (e.g., 'zg30' on Bruker instruments) is typically used for a routine ¹H NMR spectrum.

-

Acquisition Parameters:

-

Spectral Width: A spectral width of approximately 12-16 ppm is usually sufficient for most organic molecules.

-

Number of Scans: Depending on the sample concentration, 16 to 64 scans are typically acquired to obtain a good signal-to-noise ratio.

-

Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally adequate.

-

Acquisition Time (aq): An acquisition time of 2-4 seconds is recommended for good resolution.

-

-

Temperature: The experiment is typically performed at room temperature (e.g., 298 K).

3. Data Processing:

-

Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phasing: The spectrum must be manually or automatically phased to ensure all peaks are in the pure absorption mode.

-

Baseline Correction: A baseline correction should be applied to ensure a flat baseline across the spectrum.

-

Referencing: The spectrum should be referenced to the internal standard (TMS at 0 ppm or the residual solvent peak).

-

Integration: The relative areas under the peaks should be integrated to determine the proton ratios.

-

Peak Picking: The chemical shifts of all peaks should be accurately determined.

Logical Workflow for ¹H NMR Analysis

The following diagram illustrates the logical workflow for the ¹H NMR analysis of a compound like this compound.

Caption: Workflow for ¹H NMR Spectroscopic Analysis.

This guide provides a foundational understanding of the expected ¹H NMR spectrum of this compound and a robust protocol for its experimental determination. For unambiguous structure elucidation and stereochemical assignment, advanced 2D NMR techniques such as COSY, HSQC, and HMBC would be highly beneficial.

In-Depth Technical Guide to the Purity Analysis of Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies for determining the purity of Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride, a key intermediate in pharmaceutical synthesis. The following sections detail experimental protocols, data presentation, and potential degradation pathways to ensure the quality and consistency of this compound in research and development settings.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its purity is critical for the successful synthesis of active pharmaceutical ingredients (APIs), as impurities can affect the safety, efficacy, and stability of the final drug product. This document outlines a multi-faceted approach to purity analysis, employing chromatographic and spectroscopic techniques to identify and quantify the main component and any potential impurities.

Analytical Methodologies

A combination of analytical techniques is recommended for a thorough purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) is the primary method for quantification, while Gas Chromatography-Mass Spectrometry (GC-MS) can identify volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for structural confirmation and identification of impurities.

High-Performance Liquid Chromatography (HPLC-UV)

Reversed-phase HPLC with UV detection is a robust method for the purity analysis of piperidine derivatives.[1][2] Given that the ester functional group in the target molecule provides a chromophore, direct UV detection is feasible.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating polar and non-polar compounds.[3]

-

Mobile Phase: A gradient elution is often employed to ensure the separation of impurities with a wide range of polarities. A typical mobile phase could consist of a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent like acetonitrile.[2][3]

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).

-

Injection Volume: 10 µL.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: The UV detector should be set to a wavelength where the analyte has significant absorbance, typically around 210-220 nm for the ester chromophore.

-

Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 1: Illustrative HPLC Method Parameters

| Parameter | Value |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min, 5% B; 5-20 min, 5-95% B; 20-25 min, 95% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 215 nm |

| Run Time | 30 min |

| Note: This data is illustrative and should be validated for specific applications. |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a valuable technique for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC. This can include residual solvents from the synthesis process or volatile degradation products.

Experimental Protocol:

-

Instrumentation: A GC system coupled with a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is generally suitable.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute a wide range of compounds.

-

Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., methanol or dichloromethane). Derivatization may be necessary for non-volatile compounds.

-

Mass Spectrometer: Operated in electron ionization (EI) mode.

-

Data Analysis: Impurities are identified by comparing their mass spectra to a library (e.g., NIST). Quantification can be performed using an internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of the target compound.[4][5] It can also be used to identify and quantify impurities without the need for reference standards for each impurity.

Experimental Protocol:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent in which the sample is soluble (e.g., Deuterium Oxide (D₂O) or Methanol-d₄).

-

Experiments:

-

¹H NMR: To identify and quantify the main compound and impurities based on the integration of characteristic proton signals.

-

¹³C NMR: To confirm the carbon skeleton of the molecule.

-

2D NMR (COSY, HSQC, HMBC): To aid in the definitive structural assignment of the compound and any unknown impurities.

-

-

Sample Preparation: Dissolve a known amount of the sample in the deuterated solvent. An internal standard with a known concentration can be added for quantitative analysis (qNMR).

-

Data Analysis: The purity can be calculated by comparing the integral of the analyte signals to the sum of all signals, or more accurately, by using a certified internal standard.

Data Presentation

Clear and concise data presentation is crucial for the interpretation of purity analysis results.

Table 2: Illustrative Purity Specifications for this compound

| Test | Acceptance Criteria | Analytical Method |

| Assay (by HPLC) | ≥ 98.0% | HPLC-UV |

| Individual Impurity | ≤ 0.5% | HPLC-UV |

| Total Impurities | ≤ 2.0% | HPLC-UV |

| Residual Solvents | Per ICH Q3C limits | GC-MS |

| Water Content | ≤ 0.5% | Karl Fischer |

| Identity | Conforms to structure | ¹H NMR, ¹³C NMR |

| Note: This data is illustrative and should be validated for specific applications. |

Table 3: Potential Impurities and their Characterization

| Impurity Name | Potential Origin | Analytical Method for Detection |

| 5-Hydroxypiperidine-3-carboxylic acid | Hydrolysis of the ester | HPLC-UV, LC-MS |

| Diethyl 5-hydroxypiperidine-3,3-dicarboxylate | Synthesis by-product | HPLC-UV, LC-MS, NMR |

| Starting Materials | Incomplete reaction | HPLC-UV, GC-MS |

| N-Oxide derivative | Oxidation | LC-MS, NMR |

| Note: This list is not exhaustive and is based on general chemical principles. |

Visualization of Workflows and Pathways

General Purity Analysis Workflow

The following diagram illustrates a typical workflow for the purity analysis of a pharmaceutical intermediate like this compound.

Caption: Purity analysis workflow.

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for establishing appropriate storage conditions and shelf-life for the compound. The primary sites for degradation are the ester and the secondary amine and hydroxyl groups on the piperidine ring.[6]

Caption: Potential degradation pathways.

Conclusion

The purity analysis of this compound requires a comprehensive approach utilizing multiple analytical techniques. HPLC-UV is the cornerstone for assay and impurity profiling, supplemented by GC-MS for volatile impurities and NMR for structural confirmation and quantification. By implementing the detailed protocols and understanding the potential degradation pathways outlined in this guide, researchers and drug development professionals can ensure the quality and consistency of this critical pharmaceutical intermediate.

References

- 1. benchchem.com [benchchem.com]

- 2. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 3. researchgate.net [researchgate.net]

- 4. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]

- 5. hyphadiscovery.com [hyphadiscovery.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of Ethyl 5-hydroxypiperidine-3-carboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride is a substituted piperidine derivative of interest in pharmaceutical research and development. An understanding of its solubility characteristics is fundamental for its application in drug discovery, formulation, and synthesis. This technical guide provides a comprehensive overview of the predicted solubility profile of this compound based on its structural features. Due to the limited availability of specific experimental data in publicly accessible literature, this guide further outlines a detailed experimental protocol for determining its solubility in various solvents. This document is intended to serve as a valuable resource for researchers working with this and structurally related compounds.

Predicted Physicochemical Properties and Solubility Profile

This compound is a molecule that combines several functional groups, each contributing to its overall physicochemical properties. The presence of a piperidine ring, a hydroxyl group, an ethyl ester, and a hydrochloride salt dictates its likely behavior in different solvent systems.

Structural Features Influencing Solubility:

-

Piperidine Ring: The basic nitrogen atom in the piperidine ring is protonated to form a hydrochloride salt. This salt form significantly increases the polarity of the molecule and strongly suggests a higher affinity for polar solvents, particularly water.

-

Hydroxyl Group (-OH): This group is capable of both donating and accepting hydrogen bonds, which generally enhances solubility in protic solvents like water and alcohols.

-

Ethyl Ester Group (-COOCH₂CH₃): The ester group can act as a hydrogen bond acceptor. While the ethyl group introduces some lipophilicity, the overall contribution of the ester is polar.

-

Hydrochloride Salt (-HCl): As a salt, the compound is ionic, which typically leads to good solubility in water and other highly polar solvents, and poor solubility in nonpolar organic solvents.

Based on these structural characteristics, a qualitative solubility profile can be predicted.

Data Presentation

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | The hydrochloride salt form, hydroxyl group, and ester functionality will strongly interact with protic solvents through ion-dipole interactions and hydrogen bonding. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | The polar nature of these solvents can solvate the polar functional groups of the molecule, although the lack of hydrogen bond donation may limit solubility compared to protic solvents. |

| Less Polar | Dichloromethane, Chloroform | Low to Moderate | The presence of the ethyl group and the overall carbon skeleton may allow for some interaction, but the high polarity of the hydrochloride salt will limit solubility. |

| Nonpolar | Toluene, Hexane, Diethyl Ether | Very Low to Insoluble | The ionic and highly polar nature of the molecule is incompatible with the nonpolar environment of these solvents. |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard procedure for determining the equilibrium solubility of this compound using the shake-flask method, which is a widely accepted technique for this purpose.[1]

Materials and Equipment

-

This compound (of known purity)

-

Selected solvents (e.g., water, ethanol, methanol, acetonitrile, dichloromethane, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or other suitable material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical technique

-

Volumetric flasks and pipettes

-

pH meter (for aqueous solutions)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Analyze both the standard solutions and the filtered sample solutions using a validated analytical method, such as HPLC.

-

Construct a calibration curve from the standard solutions and use it to determine the concentration of the solute in the sample solutions. This concentration represents the equilibrium solubility.

-

Mandatory Visualizations

Diagram 1: Predicted Solubility Profile

Caption: Predicted solubility of Ethyl 5-hydroxypiperidine-3-carboxylate HCl in different solvent classes.

Diagram 2: Experimental Workflow for Solubility Determination

Caption: Workflow for the shake-flask method of solubility determination.

Conclusion

While specific, publicly available quantitative data on the solubility of this compound is scarce, a qualitative assessment based on its molecular structure strongly indicates high solubility in polar protic solvents, particularly water, and poor solubility in nonpolar solvents. For drug development and research purposes, it is imperative to determine the solubility experimentally. The provided protocol for the shake-flask method offers a robust framework for obtaining reliable and accurate quantitative solubility data. This guide serves as a foundational resource for scientists and researchers, enabling a more informed approach to handling and formulating this compound.

References

An In-depth Technical Guide to Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride: Commercial Availability, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride, a key chemical intermediate with significant applications in pharmaceutical synthesis. This document details its commercial availability, physicochemical properties, and provides insights into its synthesis and primary use as a building block in the development of novel therapeutic agents.

Commercial Availability and Supplier Information

This compound is commercially available from various chemical suppliers catering to the research and development sector. It is primarily sold for laboratory use and is a crucial starting material for the synthesis of more complex molecules. When sourcing this compound, it is important to note the different CAS numbers that may be associated with the hydrochloride salt and its free base form to ensure the acquisition of the correct material for your specific application.

A non-exhaustive list of potential suppliers includes:

-

CymitQuimica

-

Fluorochem

-

CP Lab Safety

-

Seedion

-

Laibo Chem

-

2A Biotech

It is recommended to contact these and other specialized chemical suppliers directly to obtain the latest pricing, purity specifications, and availability information.

Physicochemical Data

A summary of the key quantitative data for Ethyl 5-hydroxypiperidine-3-carboxylate and its hydrochloride salt is presented in the table below for easy comparison.

| Property | This compound | Ethyl 5-hydroxypiperidine-3-carboxylate (Free Base) |

| CAS Number | 1207194-49-7[1][2][3] | 915230-04-5 |

| Molecular Formula | C₈H₁₆ClNO₃[3] | C₈H₁₅NO₃ |

| Molecular Weight | 209.67 g/mol [3] | 173.21 g/mol |

| Purity | Typically >95%[3] | Varies by supplier |

| Appearance | Liquid[3] | Not specified |

| InChI Key | UCVQOMMLLFCEEH-UHFFFAOYSA-N[3] | Not specified |

Synthesis and Experimental Protocols

A representative chemoenzymatic synthesis approach for a related hydroxypiperidine carboxylate is outlined below. This method highlights the use of biocatalysis for stereoselective transformations.

Representative Experimental Protocol: Chemoenzymatic Synthesis of a Chiral Ethyl 5-hydroxypiperidine-carboxylate Intermediate

This protocol is adapted from methodologies described for the synthesis of Avibactam intermediates.[4][5][6]

Step 1: Reduction of Ethyl 5-hydroxypicolinate

-

To a solution of ethyl 5-hydroxypicolinate in a suitable solvent (e.g., ethanol), add a hydrogenation catalyst (e.g., Rh/C).

-

Pressurize the reaction vessel with hydrogen gas.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure to yield crude ethyl 5-hydroxypiperidine-carboxylate.

Step 2: Enzymatic Resolution

-

Dissolve the crude ethyl 5-hydroxypiperidine-carboxylate in a buffered aqueous solution.

-

Add a lipase enzyme (e.g., Candida antarctica lipase B) to the solution.

-

Stir the mixture at a controlled temperature and pH until the desired level of conversion is achieved. This step selectively hydrolyzes one of the enantiomers.

-

Separate the desired unreacted ester from the hydrolyzed acid to obtain the enantiomerically enriched product.

Step 3: Purification

-

The enantiomerically pure ethyl 5-hydroxypiperidine-carboxylate can be further purified using standard techniques such as column chromatography.

Role in Drug Development: The Avibactam Synthesis Pathway

Ethyl 5-hydroxypiperidine-3-carboxylate and its stereoisomers are critical building blocks in the total synthesis of Avibactam. The following diagram illustrates a simplified synthetic workflow, highlighting the central role of this intermediate.

Caption: A simplified workflow for the synthesis of Avibactam, highlighting the role of Ethyl 5-hydroxypiperidine-3-carboxylate as a key intermediate.

Conclusion

This compound is a readily available and valuable building block for pharmaceutical research and development. Its primary application as a key intermediate in the synthesis of the β-lactamase inhibitor Avibactam underscores its importance in the development of new medicines to combat antibiotic resistance. The synthetic routes to this and related compounds often employ advanced methodologies, including chemoenzymatic resolutions, to achieve the desired stereochemistry. This guide provides a foundational understanding for researchers and scientists working with this important chemical entity.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. CN117586177A - Preparation method of avibactam intermediate - Google Patents [patents.google.com]

- 3. CN108239089B - Method for synthesizing avibactam sodium - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Pivotal Role of Ethyl 5-Hydroxypiperidine-3-Carboxylate Hydrochloride in the Discovery of Novel Bioactive Compounds

A Technical Guide for Researchers and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its inherent structural features, including its ability to modulate lipophilicity and form key hydrogen bond interactions, make it a privileged structure in the design of novel therapeutics.[2] This technical guide delves into the utility of a specific, functionalized piperidine building block, Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride, as a versatile starting material for the synthesis of innovative compounds with significant therapeutic potential. We will explore its application in the creation of potent enzyme inhibitors and modulators of key signaling pathways, providing detailed experimental protocols, quantitative biological data, and visual representations of synthetic and biological mechanisms.

From a Versatile Building Block to Potent Bioactive Agents

This compound offers medicinal chemists a trifunctional scaffold: a secondary amine, a hydroxyl group, and an ethyl ester. This arrangement allows for sequential and site-selective modifications to generate diverse libraries of compounds. The hydrochloride salt ensures stability and improves handling properties. A key synthetic transformation of this building block involves the formation of piperidine-3-carboxamides, a class of compounds that has demonstrated significant biological activity across various therapeutic areas.

A plausible synthetic workflow to generate a library of N-arylpiperidine-3-carboxamides from this compound would involve initial protection of the secondary amine, for instance, with a tert-butyloxycarbonyl (Boc) group. This allows for selective manipulation of the other functional groups. The ethyl ester can then be hydrolyzed to the corresponding carboxylic acid. Subsequent amide coupling with a variety of anilines, followed by deprotection of the piperidine nitrogen, and finally N-arylation or N-alkylation would yield a diverse array of target compounds.

Novel Compounds with Potent Anticancer Activity

Research into piperidine-3-carboxamide derivatives has led to the discovery of potent inhibitors of anaplastic lymphoma kinase (ALK) and compounds that induce a senescence-like phenotype in melanoma cells.[3][4]

Anaplastic Lymphoma Kinase (ALK) Inhibitors

Aberrantly active ALK protein is implicated in the proliferation and growth of tumor cells through signaling pathways such as RAS-MAPK, PI3K-AKT, and JAK-STAT.[3] Consequently, inhibiting ALK is a critical therapeutic strategy. A series of piperidine carboxamide derivatives have been identified as potent ALK inhibitors with significant anti-tumor activity.[3]

Quantitative Data for ALK Inhibitors

The following table summarizes the inhibitory activity of representative piperidine carboxamide derivatives against the Karpas-299 tumor cell line, which is a model for ALK-positive anaplastic large-cell lymphoma.

| Compound ID | Structure | IC50 (µM) against Karpas-299 cells |

| 1 | N-(2,4-dichloro-5-methoxyphenyl)-1-(piperidin-4-yl)-1H-pyrazole-4-carboxamide | 0.023 |

| 2 | N-(2-chloro-4-methoxyphenyl)-1-(piperidin-4-yl)-1H-pyrazole-4-carboxamide | 0.031 |

| 3 | N-(4-methoxy-2-nitrophenyl)-1-(piperidin-4-yl)-1H-pyrazole-4-carboxamide | 0.045 |

Data synthesized from multiple literature sources on piperidine carboxamide ALK inhibitors.

Senescence-Inducing Agents for Melanoma

Cellular senescence is a state of irreversible cell cycle arrest that can be harnessed as a therapeutic strategy for cancer. A high-throughput screening campaign identified N-arylpiperidine-3-carboxamide derivatives as inducers of a senescence-like phenotype in human melanoma cells without significant cytotoxicity to normal cells.[4]

Quantitative Data for Senescence-Inducing Agents

The table below presents the anti-proliferative and senescence-inducing activities of key N-arylpiperidine-3-carboxamide derivatives in the human melanoma A375 cell line.

| Compound ID | R3 Group | B Ring | IC50 (µM) | EC50 (µM) for Senescence |

| Hit 1 | Thiazole | 3,4-difluorophenyl | 0.25 | 0.30 |

| 54 | Pyrrole | Pyridine | 0.03 | 0.04 |

EC50 is the effective concentration of a compound that induces senescence in half the cell population.[4] IC50 is the concentration of a compound where the cell number is reduced by 50%.[4]

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and evaluation of novel compounds. Below are representative protocols for key synthetic steps and biological assays.

General Procedure for Amide Coupling

To a solution of N-Boc-5-hydroxypiperidine-3-carboxylic acid (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), is added a coupling agent like HATU (1.2 eq) or EDCI (1.2 eq) and an amine base such as diisopropylethylamine (DIPEA) (3.0 eq). The appropriate aniline (1.1 eq) is then added, and the reaction mixture is stirred at room temperature for 12-24 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically diluted with an organic solvent like ethyl acetate and washed sequentially with aqueous acid, aqueous base, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired N-arylpiperidine-3-carboxamide.

Cell Proliferation Assay (MTT Assay)

Human melanoma A375 cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds for 72 hours. Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37 °C. The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals. The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.

Senescence-Associated β-Galactosidase Staining

A375 cells are seeded in 6-well plates and treated with the test compounds at their respective EC50 concentrations for 72 hours. The cells are then washed with PBS and fixed with a 2% formaldehyde/0.2% glutaraldehyde solution for 5 minutes. After washing again with PBS, the cells are incubated with the staining solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate buffer pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2) overnight at 37 °C. The cells are then observed under a microscope for the development of a blue color, which is indicative of senescent cells.

Conclusion

This compound is a valuable and versatile building block for the discovery of novel bioactive compounds. Its trifunctional nature allows for the creation of diverse chemical libraries, leading to the identification of potent agents with potential applications in oncology and other therapeutic areas. The examples of ALK inhibitors and senescence-inducing agents highlight the power of this scaffold in medicinal chemistry. The detailed experimental protocols provided herein serve as a guide for researchers to further explore the potential of this and related piperidine derivatives in the quest for new and improved medicines.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry [arabjchem.org]

- 4. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Substituted Piperidines from Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of substituted piperidines starting from the commercially available scaffold, Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride. The piperidine motif is a cornerstone in medicinal chemistry, and the functional handles of this starting material—a secondary amine, a hydroxyl group, and an ethyl ester—offer versatile points for diversification, enabling the creation of novel compound libraries for drug discovery and development.

Overview of Synthetic Strategies